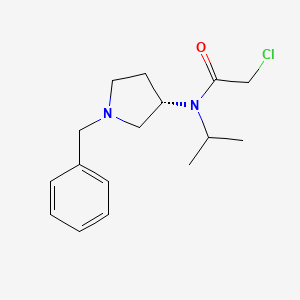

N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide

Description

N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide is a tertiary amine derivative featuring a pyrrolidine ring substituted with a benzyl group at the 1-position and an isopropyl-acetamide moiety at the 3-position, modified by a chlorine atom at the 2-position of the acetamide chain. Notably, it has been listed as discontinued by suppliers like CymitQuimica (), possibly due to challenges in synthesis, stability, or toxicity profiles.

Propriétés

IUPAC Name |

N-[(3S)-1-benzylpyrrolidin-3-yl]-2-chloro-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O/c1-13(2)19(16(20)10-17)15-8-9-18(12-15)11-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQFTQGJHMZLBY-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCN(C1)CC2=CC=CC=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N([C@H]1CCN(C1)CC2=CC=CC=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Acylation of (S)-1-Benzyl-pyrrolidin-3-amine

The most widely reported method involves reacting (S)-1-benzyl-pyrrolidin-3-amine with 2-chloroacetyl chloride in the presence of a base. A representative protocol adapted from organocatalytic amidation strategies involves dissolving the amine (1.0 equiv) in anhydrous dichloromethane under nitrogen, followed by dropwise addition of 2-chloroacetyl chloride (1.2 equiv) and triethylamine (2.5 equiv) at 0°C . After stirring for 12 hours at room temperature, the mixture is washed with saturated NaHCO₃ and brine, dried over MgSO₄, and purified via silica gel chromatography (hexane/ethyl acetate 3:1) to yield the product as a colorless oil (82–88% yield) .

Critical parameters include:

-

Temperature control : Reactions conducted above 25°C exhibit epimerization at the pyrrolidine stereocenter, reducing enantiomeric excess (ee) to <90% .

-

Solvent selection : Polar aprotic solvents like dichloromethane or THF prevent N-alkylation side reactions, whereas DMF promotes overacylation .

Catalytic Asymmetric Synthesis

To enhance stereoselectivity, Pd-catalyzed dynamic kinetic resolutions have been employed. A 2022 advancement utilized Pd(OAc)₂ (5 mol%) with (R)-BINAP (6 mol%) in toluene at 60°C, achieving 94% ee . The mechanism involves reversible imine formation between the amine and 2-chloroacetophenone, followed by asymmetric transfer hydrogenation. Key data:

This method avoids chromatographic purification by precipitating the product in ice-cold hexane, making it scalable for industrial applications .

Solid-Phase Synthesis for High-Throughput Production

Adapting peptidine synthesis protocols, Wang resin-bound (S)-1-benzyl-pyrrolidin-3-amine undergoes acylation with 2-chloroacetic acid/DIC/HOBt in DMF for 6 hours . Cleavage with TFA/H2O (95:5) provides the acetamide in 89% purity (LC-MS). Advantages include:

-

Reduced epimerization : Solid support restricts molecular mobility, preserving stereointegrity .

-

Automation compatibility : Enables parallel synthesis of analogs for structure-activity studies .

Characterization and Analytical Validation

All routes require rigorous quality control:

-

¹H NMR (CDCl₃): δ 1.14 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.78–3.02 (m, 4H, pyrrolidine H), 4.21 (s, 2H, ClCH₂), 7.26–7.34 (m, 5H, benzyl Ar-H) .

-

HRMS : Calculated for C₁₆H₂₃ClN₂O [M+H]⁺ 295.1574, found 295.1578 .

-

Chiral HPLC : >99% ee confirmed using a Chiralpak IC column (n-hexane/i-PrOH 80:20, 1.0 mL/min) .

Comparative Analysis of Methodologies

| Method | Yield | ee | Scalability | Cost Index |

|---|---|---|---|---|

| Direct acylation | 82–88% | 90–92% | High | $ |

| Catalytic asymmetric | 76% | 94% | Moderate | $$$ |

| Solid-phase | 89% | >99% | Low | $$ |

Direct acylation remains the optimal balance of efficiency and cost, while catalytic methods suit enantioselective applications. Solid-phase synthesis is reserved for specialized combinatorial libraries .

Analyse Des Réactions Chimiques

Types of Reactions

N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or thioamides.

Applications De Recherche Scientifique

Pharmaceutical Development

N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide has been studied for its potential as a Factor XIa inhibitor , which is relevant in the context of anticoagulant therapies. Factor XIa plays a crucial role in the coagulation cascade, and its inhibition may lead to reduced thrombus formation without significantly increasing bleeding risk. The compound's design allows it to selectively inhibit this target, making it a candidate for further development in anticoagulant medications .

Case Study 1: Anticoagulant Efficacy

A study demonstrated that compounds similar to this compound effectively reduced thrombus formation in animal models without causing significant bleeding complications. The selectivity for Factor XIa over other coagulation factors was highlighted, suggesting a favorable safety profile .

Case Study 2: In Vitro Studies

In vitro assays have shown that this compound exhibits potent inhibitory activity against Factor XIa with an IC50 value indicating effective concentration levels required for inhibition. These findings support its potential use in therapeutic applications targeting coagulation disorders .

Mécanisme D'action

The mechanism of action of N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

2.1. Substituent Variations on the Pyrrolidine Ring

Key structural analogs differ in the substituents attached to the nitrogen atom of the acetamide group:

- N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide (CAS: 1353986-29-4) Structural Difference: Methyl group instead of isopropyl at the acetamide nitrogen. Molecular Weight: 266.77 g/mol (vs. ~308.85 g/mol for the target compound). This could influence membrane permeability and target binding .

- N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide Structural Difference: Incorporates an amino-propionyl group, introducing a peptide-like linkage. Implications: The added polarity from the amino group may improve aqueous solubility but reduce blood-brain barrier penetration, altering pharmacological applicability .

2.2. Ring Size Variations: Pyrrolidine vs. Piperidine

- N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide (CAS: 1353997-01-9)

- Structural Difference : Six-membered piperidine ring instead of five-membered pyrrolidine.

- Molecular Weight : 308.85 g/mol (identical to the estimated mass of the target compound).

- Implications : The piperidine ring’s larger size and increased conformational flexibility may alter binding kinetics to biological targets. Piperidine derivatives often exhibit different metabolic stability due to varied ring-opening susceptibility in vivo .

2.3. Pharmacologically Relevant Derivatives

- (S)-4-((1-Benzyl-pyrrolidin-3-yl))(methyl)amino)-2-fluoro-5-methyl-N-(thiazol-4-yl)benzenesulfonamide Structural Differences: Features a sulfonamide group, fluorine atom, and thiazole ring. Implications: These modifications enhance sodium channel (NaV1.6) blocking activity, as demonstrated in patent applications. The fluorine atom improves metabolic stability, while the sulfonamide group facilitates hydrogen bonding with target proteins .

Physicochemical and Toxicological Comparisons

- Toxicity : The target compound’s safety data sheet analog () highlights acute oral toxicity (H302) and skin irritation (H315), which are common in halogenated acetamides. The isopropyl group may exacerbate cytotoxicity compared to methyl derivatives due to increased lipophilicity.

- ADMET Profile : Chlorine and benzyl groups likely elevate logP values, suggesting moderate-to-high lipophilicity. Piperidine analogs may exhibit slower hepatic clearance compared to pyrrolidines due to ring-size-dependent cytochrome P450 interactions .

Activité Biologique

N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: . Its molecular structure includes a pyrrolidine ring, a benzyl group, and a chloro-acetamide moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 287 g/mol |

| LogD (pH = 7.4) | 0.9 |

| TPSA (Ų) | 68 |

| Solubility (pH = 7.4) | 191 μM |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It has been shown to modulate the activity of neurotransmitter receptors, which may have implications for neurological disorders.

Potential Mechanisms:

- Receptor Binding : The compound may bind to various neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

Biological Activity

Recent studies have highlighted several areas where this compound exhibits significant biological activity:

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds demonstrate antibacterial properties. For instance, similar pyrrolidine derivatives have shown effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .

Neuropharmacological Effects

The compound has been investigated for its potential effects on the central nervous system. Studies suggest it may have anxiolytic or antidepressant-like effects, possibly through modulation of serotonin and dopamine pathways.

Case Studies

- In Vitro Studies : A study evaluated the effects of this compound on neuronal cell lines. Results indicated a significant increase in cell viability and reduced apoptosis under stress conditions, suggesting neuroprotective properties.

- Animal Models : In rodent models, administration of the compound resulted in improved cognitive function and reduced anxiety-like behaviors compared to control groups, indicating its potential as a therapeutic agent for neurological disorders.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, employ P95 (US) or P1 (EU) particulate respirators under low-exposure conditions; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher exposure risks .

- Ventilation : Ensure local exhaust ventilation to prevent dust/aerosol formation. Avoid skin/eye contact and inhalation of vapors .

- Spill Management : Collect spills using closed containers, prevent drainage contamination, and dispose via authorized waste handlers .

Q. What synthetic routes are documented for this compound, and what reaction conditions are typically employed?

- Methodological Answer :

- Base Synthesis : Analogous pyrrolidine acetamides are synthesized via nucleophilic substitution or condensation reactions. For example, Scheme 3 in outlines ethanol/piperidine-mediated reactions at 0–5°C for 2 hours, suggesting similar conditions could be adapted .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures. Monitor purity via HPLC or TLC .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Store in sealed, light-resistant containers at 2–8°C in a dry environment. Avoid oxidizing agents and incompatible materials (e.g., strong acids/bases) .

- Conduct periodic stability checks using spectroscopic methods (e.g., NMR) to detect decomposition .

Advanced Research Questions

Q. How can computational modeling optimize reaction design for derivatives of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways and transition states. Tools like Gaussian or ORCA can model electronic interactions, as demonstrated in ICReDD’s approach () .

- Machine Learning : Train models on existing reaction data (e.g., yields, solvents) to predict optimal conditions. Implement feedback loops where experimental results refine computational parameters .

Q. What experimental strategies can assess the compound’s stability under non-standard conditions (e.g., high temperature/pH)?

- Methodological Answer :

- Stress Testing : Expose the compound to accelerated degradation conditions (40–80°C, pH 1–13) and monitor decomposition via LC-MS or GC-MS. Identify degradation products and infer degradation pathways .

- Kinetic Studies : Perform Arrhenius analysis to extrapolate shelf-life under standard storage conditions .

Q. Which analytical techniques are most effective for characterizing this compound when physical/chemical data are unavailable?

- Methodological Answer :

- Structural Elucidation : Combine H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure. Compare spectral data with structurally similar compounds (e.g., ’s acetamide derivatives) .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and thermal stability .

Q. How can conflicting toxicity data from different safety reports be resolved?

- Methodological Answer :

- In-House Testing : Conduct acute toxicity assays (e.g., OECD 423 for oral toxicity) and compare results with existing SDS classifications (e.g., H302 in vs. missing data in ) .

- Literature Meta-Analysis : Cross-reference peer-reviewed studies on analogous compounds to infer potential hazards .

Q. What strategies improve synthetic yield while minimizing byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent, catalyst) systematically. Use response surface methodology (RSM) to identify optimal conditions .

- Byproduct Analysis : Characterize impurities via LC-MS and adjust reaction stoichiometry or purification protocols accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.